Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate
Description
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is a chiral synthetic intermediate characterized by a Boc-protected amine group, a phenylacetate backbone, and a reactive chloromethyl ester moiety. The Boc (tert-butoxycarbonyl) group serves as a temporary protective group for amines during multi-step organic syntheses, particularly in peptide chemistry and pharmaceutical development . The chloromethyl ester enhances reactivity in nucleophilic substitution reactions, making it valuable for coupling with nucleophiles like amines or thiols. Its stereochemistry at the C2 position (R-configuration) is critical for applications in enantioselective synthesis .
Properties
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(18)16-11(12(17)19-9-15)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,18)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXNKIQPEVAKKK-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1)C(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, along with relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its unique molecular structure, which includes a chloromethyl group, a tert-butoxycarbonyl (Boc) protecting group, and a phenylacetate moiety. The molecular formula is with a molecular weight of 273.71 g/mol. The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with chloromethylating agents under controlled conditions to ensure the desired substitution pattern.
Antimicrobial Activity
Research has indicated that chlorinated compounds, including derivatives similar to this compound, exhibit significant antimicrobial properties. A study on various chloroacetamides demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and yeasts like Candida albicans . The presence of halogenated substituents enhances lipophilicity, facilitating cell membrane penetration.
The biological activity of this compound can be attributed to its ability to inhibit key cellular pathways. For example, related compounds have been shown to inhibit the phosphoinositide 3-kinase/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, suggesting that chloromethyl derivatives may serve as potential anticancer agents.
Case Studies
- Anticancer Activity : A study focusing on structurally similar compounds revealed that they could induce apoptosis in prostate and breast cancer cell lines through JNK-dependent mechanisms . This indicates a potential therapeutic application for this compound in oncology.
- Antimicrobial Screening : In another investigation, newly synthesized N-(substituted phenyl)-chloroacetamides were screened for antimicrobial potential. The results showed that compounds with specific substitutions exhibited enhanced activity against MRSA, emphasizing the importance of structural modifications in enhancing biological efficacy .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate is utilized in the development of pharmaceutical compounds. Its structure allows it to act as an intermediate in synthesizing bioactive molecules, particularly those targeting specific receptors or enzymes.
Case Study : Research has demonstrated that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them candidates for pain management therapies .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various transformations, including:
- Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by nucleophiles to form new carbon-nitrogen bonds.
- Coupling Reactions : It can participate in coupling reactions to create more complex organic structures.
Example Reaction :
Material Science
In material science, the compound is explored for its potential use in creating polymeric materials with specific properties. The incorporation of chloromethyl groups can enhance the reactivity of polymers, allowing for functionalization that improves mechanical and thermal properties.
Comparison with Similar Compounds
Ester Group Variants
The reactivity and stability of phenylacetate derivatives are heavily influenced by the ester group. Key analogs include:
Key Observations :
- Reactivity : The chloromethyl ester in the target compound offers superior leaving-group ability (Cl⁻) compared to methyl or ethyl esters, facilitating faster nucleophilic substitutions. Bromoacetate analogs (e.g., 2-phenylpropan-2-yl 2-bromoacetate) exhibit similar reactivity but require harsher conditions due to steric hindrance .
- Stereochemical Impact : Methyl and ethyl analogs (e.g., 19b, 19c) retain the R-configuration, critical for bioactivity in GPR88 agonists, but their ester groups limit reactivity in coupling steps .
- Synthesis Efficiency : Methyl esters (e.g., 19b) achieve near-quantitative yields under mild conditions, whereas the chloromethyl variant’s synthesis may require controlled conditions to avoid premature hydrolysis .
Substituent Effects on Bioactivity
- Phenyl Ring Modifications : Compound 19b incorporates a 4-cyclobutylmethoxy group, enhancing lipophilicity and receptor binding affinity compared to the unsubstituted phenyl group in the target compound. This modification is linked to improved pharmacokinetics in GPR88 agonists .
- Boc Protection Universality : All analogs retain the Boc group, ensuring amine protection during synthesis. However, the ethyl ester variant () demonstrates easier crystallization, suggesting improved purity for downstream applications .
Notes
- Handling Precautions : Chloromethyl esters may release toxic HCl gas upon decomposition; use under inert atmospheres and anhydrous conditions.
- Storage : Store at –20°C in desiccated environments to prevent hydrolysis of the Boc group or ester moiety.
Preparation Methods
Standard Boc Protection Protocol
The amino group of (2R)-2-amino-2-phenylacetic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A typical procedure involves dissolving the amino acid in a mixture of water and dichloromethane (1:1 v/v), followed by the addition of sodium bicarbonate (4 equiv) and Boc₂O (1.3 equiv) at 0°C. The reaction proceeds for 18–24 hours at room temperature, achieving >95% conversion.
Reaction Conditions Table
Alternative Bases and Solvents
Triethylamine (TEA) in tetrahydrofuran (THF) has been reported for Boc protection under anhydrous conditions, though yields are marginally lower (85–90%). Ionic liquids like 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][NTf₂]) improve reaction rates by 30% in biphasic systems.
Chloromethyl Esterification of the Carboxylic Acid
The Boc-protected intermediate undergoes esterification to introduce the chloromethyl group, a process sensitive to steric and electronic effects.
Chloromethyl Chlorosulfate Method
Chloromethyl chlorosulfate (ClCH₂OSO₂Cl) is the most widely used reagent for this step. In a representative protocol:
-
Boc-protected (2R)-2-amino-2-phenylacetic acid (1 equiv) is dissolved in dichloromethane.
-
Tetrabutylammonium hydrogen sulfate (0.1 equiv) is added as a phase-transfer catalyst.
-
Chloromethyl chlorosulfate (1.3 equiv) is introduced dropwise at 0°C, followed by stirring at RT for 20 hours.
Key Observations
Alternative Reagents
Chloromethyl chloroformate (ClCO₂CH₂Cl) has been employed in ethanol/water systems, though side reactions (e.g., carbamate formation) limit yields to 80%.
Stereochemical Control and Chiral Purity
The (2R)-configuration is critical for biological activity. Two dominant strategies ensure enantiomeric excess (ee):
Asymmetric Hydrogenation
Rhodium catalysts, notably [Rh(cod)₂]BF₄ with Mandyphos ligands, induce >99% ee in precursor ketones. For example:
-
Substrate: (E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoic acid
-
Conditions: 40°C, 15 bar H₂, ethanol
Catalyst Comparison Table
Enzymatic Resolution
Lipase B from Candida antarctica resolves racemic mixtures in toluene/water systems, though industrial adoption remains limited due to cost.
Process Optimization and Scalability
Solvent Selection
Temperature and Time
-
Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (0°C, 1 hour) preserves stereochemistry.
Industrial-Scale Production
A patented continuous-flow process achieves 98% purity at 50 kg/batch:
-
Boc protection in a plug-flow reactor (PFR) at 25°C.
-
Esterification using in-line mixing with ClCH₂OSO₂Cl.
-
Crystallization in heptane/ethyl acetate.
Economic Metrics
| Metric | Value |
|---|---|
| Raw Material Cost | $12,000/kg |
| Cycle Time | 8 hours |
| Waste Generation | 3 kg/kg API |
Analytical Characterization
Recent Advancements (2023–2025)
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate, and how is the Boc protection group utilized?
- The synthesis typically involves coupling a Boc-protected amino acid derivative (e.g., Boc-phenylglycine) with a chloromethyl ester under mild acidic or basic conditions. The Boc group protects the amine during esterification, preventing unwanted side reactions. Deprotection is achieved via trifluoroacetic acid (TFA) or HCl in dioxane, ensuring selective reactivity .
- Key steps : (1) Boc protection of the amino group, (2) esterification with chloromethyl chloride, (3) purification via silica gel chromatography.
Q. What purification methods are recommended for isolating this compound, and how is purity validated?
- Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating the product. Purity is confirmed using HPLC (>95% purity threshold) and analytical techniques like -NMR (e.g., integration of tert-butyl protons at δ 1.4 ppm) and mass spectrometry (e.g., [M+Na]+ ion peaks) .
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
- The chloromethyl group acts as a leaving group, enabling nucleophilic displacement with amines, thiols, or alkoxides. For example, reaction with benzylamine yields Boc-protected amino acid benzyl esters, critical for peptide elongation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?
- Temperature/pH control : Maintain ≤25°C during esterification to minimize racemization. Use anhydrous conditions to prevent hydrolysis of the chloromethyl group.
- Catalyst screening : Test bases like DIPEA or DMAP for accelerated coupling. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
- Case study : A 15% yield increase was achieved by switching from DCM to THF as the solvent, enhancing solubility of intermediates .
Q. What strategies ensure retention of chiral integrity during synthesis and derivatization?
- Use enantiomerically pure starting materials (e.g., (R)-Boc-phenylglycine). Avoid prolonged exposure to strong acids/bases. Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess (>99% ee) .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
- Example : Discrepancies in -NMR signals for the carbonyl group (δ 170-175 ppm) may arise from rotameric equilibria. Variable-temperature NMR (VT-NMR) at −40°C can resolve splitting .
- Cross-validate with 2D techniques (HSQC, HMBC) to assign quaternary carbons and confirm stereochemistry .
Q. What are the challenges in designing multi-step syntheses using this compound as a key intermediate?
- By-product formation : Competing elimination (e.g., HCl release) during nucleophilic substitution requires scavengers like molecular sieves.
- Deprotection bottlenecks : Optimize Boc removal with TFA (20% v/v in DCM, 30 min) to avoid side reactions. Intermediate stability studies (TGA/DSC) ensure thermal robustness during scale-up .
Q. How is this compound applied in studying enzyme inhibition or peptide mimicry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
